REACTION_SMILES
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[BH4-:15].[CH3:17][OH:18].[Na+:16].[n:1]1[c:2](-[c:7]2[cH:8][c:9]([CH:10]=[O:11])[cH:12][cH:13][cH:14]2)[cH:3][n:4][cH:5][cH:6]1>>[n:1]1[c:2](-[c:7]2[cH:8][c:9]([CH2:10][OH:11])[cH:12][cH:13][cH:14]2)[cH:3][n:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc(-c2cnccn2)c1
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Name
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Type
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product
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Smiles
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OCc1cccc(-c2cnccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |